molecular formula C6H7ClO2 B117661 3,4-Dihydro-2H-pyran-3-carbonyl chloride CAS No. 155268-09-0

3,4-Dihydro-2H-pyran-3-carbonyl chloride

Cat. No. B117661
M. Wt: 146.57 g/mol
InChI Key: ZNCGADNVOACUMM-UHFFFAOYSA-N
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Patent
US05543568

Procedure details

125 g (1.25 mmol) of phosgene gas were introduced over the course of 2.5 hours at 45°-50° C. into a solution of 84 g (1 mol) of 5,6-dihydro-4H-pyran in 50 g of toluene. The mixture was subsequently stirred at 60° C. for a further 5 hours. Work-up was carried out as described in Example 1. Vacuum distillation at 76° C./1 mbar gave 103.9 g (80%) of valuable product.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[O:2].[O:5]1[CH2:10][CH2:9][CH2:8][CH:7]=[CH:6]1>C1(C)C=CC=CC=1>[O:5]1[CH:6]=[CH:7][CH2:8][CH:9]([C:1]([Cl:4])=[O:2])[CH2:10]1

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
84 g
Type
reactant
Smiles
O1C=CCCC1
Name
Quantity
50 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at 60° C. for a further 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation at 76° C./1 mbar

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1CC(CC=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 103.9 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 56709.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.